molecular formula C14H10N2O3S B5070515 5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5070515
M. Wt: 286.31 g/mol
InChI Key: CWUSMIJWPAJMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a diazinane ring and a prop-2-ynoxyphenyl group

Preparation Methods

The synthesis of 5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. One common synthetic route includes the reaction of a diazinane derivative with a prop-2-ynoxyphenyl compound under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the diazinane ring.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-ynoxyphenyl group, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[(3-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds include:

    1-(3,5-dimethylphenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: This compound has a similar diazinane ring but different substituents, leading to distinct chemical and biological properties.

    5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one: This compound has a thiazol-4-one ring instead of a diazinane ring, resulting in different reactivity and applications

Properties

IUPAC Name

5-[(3-prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-2-6-19-10-5-3-4-9(7-10)8-11-12(17)15-14(20)16-13(11)18/h1,3-5,7-8H,6H2,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUSMIJWPAJMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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